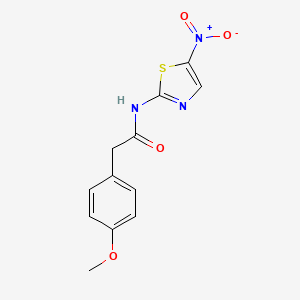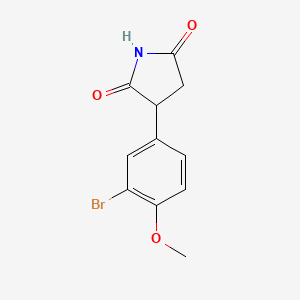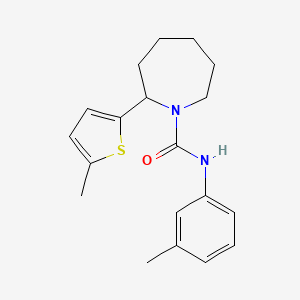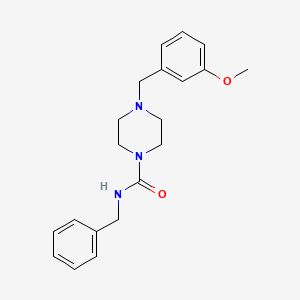
ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and other biological processes. In
Wirkmechanismus
The mechanism of action of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cancer cell growth and proliferation, making it a potential anti-cancer agent. Additionally, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, which contribute to pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. Additionally, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate in lab experiments is its high yield and purity. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate. One potential direction is to explore its potential as a treatment for other types of cancer, such as pancreatic cancer and leukemia. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in pain management. Finally, research is needed to develop more cost-effective synthesis methods for this compound, which may increase its accessibility for researchers.
Synthesemethoden
The synthesis of ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The yield of this reaction is typically high, and the product can be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate has been extensively studied for its potential applications in pharmaceutical research. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
ethyl 2-cyclohexyl-3-(hexylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-3-5-6-10-13-18-16(19)15(17(20)21-4-2)14-11-8-7-9-12-14/h14-15H,3-13H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCREEVJNKHWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C1CCCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)


![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)


![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

